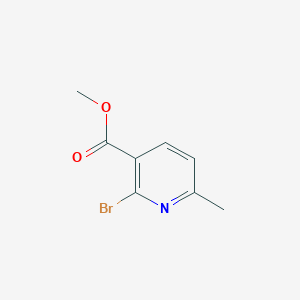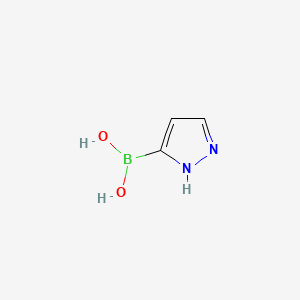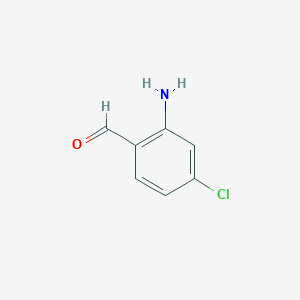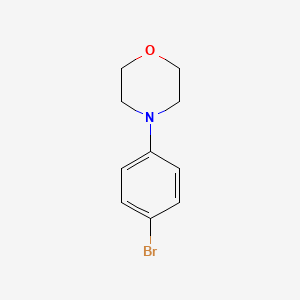
4-(4-溴苯基)吗啉
概述
描述
4-(4-Bromophenyl)morpholine is a chemical compound that is part of the morpholine family, characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. The compound is further defined by a bromophenyl group attached to the morpholine ring, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of substituted morpholines, including those with a bromophenyl group, can be achieved through various synthetic routes. One such method involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to the formation of morpholine products as single stereoisomers in moderate to good yield . This strategy also allows for the synthesis of fused bicyclic morpholines and variously disubstituted morpholines .
Molecular Structure Analysis
The molecular structure of bromophenyl morpholine derivatives can be complex, as seen in the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene. This compound crystallizes in the monoclinic space group P21/c, with the morpholine ring adopting a chair conformation and the butadiene unit not being planar, indicating that the double bonds are not fully conjugated . Similarly, the structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows that the bromophenyl ring is approximately perpendicular to the naphthalene system, with the morpholine ring in a chair conformation .
Chemical Reactions Analysis
The reactivity of bromophenyl morpholine derivatives can be explored through their involvement in various chemical reactions. For instance, the morpholine enamine from 4a-methyl-trans-decalin-2-one reacts with p-bromophenyl vinyl sulphone to yield a mixture of enamine derivatives, with the structure of the products determined by X-ray analysis and spectroscopic properties . Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and characterized, indicating potential as antimicrobial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl morpholine derivatives are influenced by their molecular structure. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a related compound, reveals dihedral angles between the benzene rings and the morpholine ring, which can affect its physical properties and biological activity . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have been evaluated, demonstrating the influence of the bromophenyl morpholine structure on biological efficacy10.
科学研究应用
抗生素活性调节
4-(苯磺酰)吗啉,与4-(4-溴苯基)吗啉相关的化合物,已被研究其对各种微生物(包括金黄色葡萄球菌、大肠杆菌和念珠菌)的抗菌和调节活性。这项研究突显了吗啉衍生物在增强抗生素对多重耐药菌株有效性方面的潜力 (Oliveira et al., 2015)。
化学合成和分子结构
已记录了含有吗啉基团的分子的合成,例如1-[(4-溴苯基)(吗啉-4-基)甲基]萘-2-醇。这项工作有助于理解涉及4-(4-溴苯基)吗啉衍生物及其性质的分子结构 (Zhao, 2012)。
安全捕获氮保护基
9-(4-溴苯基)-9-芴基基团,可通过钯催化的交叉偶联反应与吗啉发生活化,已被开发为一种新型安全捕获胺保护基。这项研究表明了4-(4-溴苯基)吗啉在合成化学中的多功能性,特别是在胺保护方面 (Surprenant & Lubell, 2006)。
癌症光疗法
一项关于智能近红外(NIR)光敏剂的研究,其中含有吗啉基团,用于癌症光疗,展示了4-(4-溴苯基)吗啉衍生物在医学领域的应用。这些化合物可用于双模成像引导的协同光动力疗法和光热疗法,特别是在肿瘤微环境中 (Tang et al., 2019)。
安全和危害
属性
IUPAC Name |
4-(4-bromophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTKZWNRUPTHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469608 | |
| Record name | 4-(4-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)morpholine | |
CAS RN |
30483-75-1 | |
| Record name | 4-(4-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the successful coupling of 4-(4-bromophenyl)morpholine with AgSCF3 significant in the context of the research?
A1: 4-(4-Bromophenyl)morpholine serves as a model substrate in this study, demonstrating the effectiveness of the developed reaction conditions. The researchers initially hypothesized that the reductive elimination step, crucial for forming the Ar-SCF3 bond, would be challenging due to the low nucleophilicity of the SCF3 anion. The successful coupling of 4-(4-bromophenyl)morpholine, with its electron-donating morpholine substituent, to yield the corresponding aryl trifluoromethyl sulfide (compound 13 in the paper) provided early evidence that this novel palladium-catalyzed method could overcome the inherent difficulties of this transformation. [] This success paved the way for exploring the reaction's applicability to a broader range of substrates, including those with varying electronic properties and functional groups.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


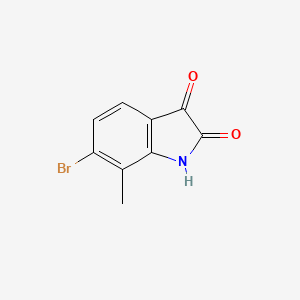
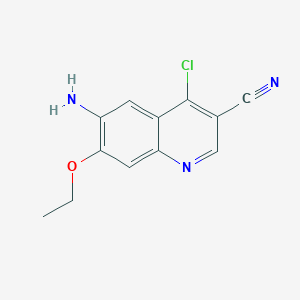
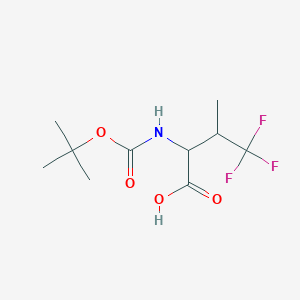
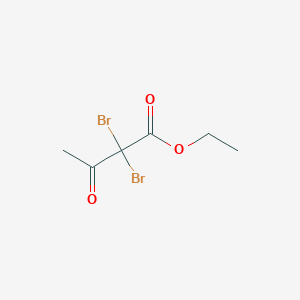
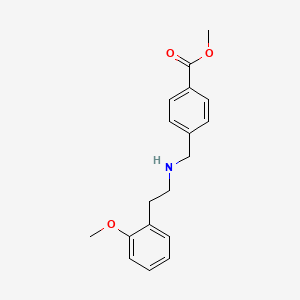
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)


